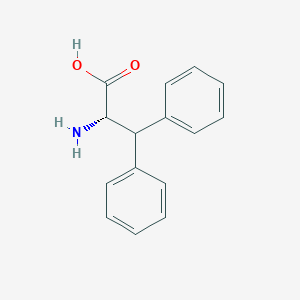

beta-Phenyl-L-phenylalanine

Description

Historical Context and Discovery within Unnatural Amino Acid Chemistry

The exploration of unnatural amino acids (UAAs) like 3,3-Diphenyl-L-alanine is a significant subfield of chemistry, driven by the desire to create novel molecules with enhanced or entirely new functionalities. nih.gov The synthesis of D- and L-3,3-diphenylalanine was reported in the early 1990s, marking its entry into the catalogue of unusual α-amino acids available for peptide and medicinal chemistry research. bionity.comwikipedia.org Early methods for its creation involved the stereoselective amination of a 3,3-diphenylpropanoic acid derivative. bionity.comwikipedia.org Another approach involves the resolution of a racemic mixture of 3,3-diphenylalanine using a chiral resolving agent like (-)-cinchonidine. The development of synthetic routes to enantiomerically pure forms of 3,3-diphenylalanine was a crucial step, enabling researchers to investigate the specific biological effects of the L- and D-isomers. bionity.comwikipedia.org

Significance as a Sterically Hindered and Aromatic Amino Acid Derivative

The defining characteristic of 3,3-Diphenyl-L-alanine is its structure, which includes two bulky phenyl groups. vulcanchem.com This feature creates significant steric hindrance, influencing how the amino acid interacts with its environment and how it affects the conformation of peptides and proteins when incorporated. vulcanchem.com The presence of two aromatic rings also enhances its hydrophobicity and potential for π-π stacking interactions, which can stabilize specific structural motifs in peptides and other molecules. These properties are instrumental in designing peptides with increased resistance to enzymatic degradation, a crucial factor for developing more stable therapeutic agents. The unnatural structure of 3,3-Diphenyl-L-alanine makes peptides containing it less susceptible to cleavage by proteases, with studies showing that over 80% can remain intact after 12 hours in human plasma.

Overview of Key Research Domains Utilizing 3,3-Diphenyl-L-alanine

The unique attributes of 3,3-Diphenyl-L-alanine have led to its use in several key areas of scientific research. chemimpex.com

Pharmaceutical Sciences

In the pharmaceutical industry, 3,3-Diphenyl-L-alanine serves as a valuable building block in the synthesis of peptide-based drugs. guidechem.comchemimpex.comchemimpex.com Its incorporation can enhance the stability and bioavailability of these therapeutic molecules. chemimpex.com Researchers have used it to create pseudopeptide analogues capable of inhibiting specific enzymes, a strategy employed in drug discovery. bionity.comwikipedia.org For instance, it has been a component in the synthesis of thrombin inhibitors. bionity.comwikipedia.org The compound is also investigated for its potential in developing drugs for neurological conditions and in targeted drug delivery systems through bioconjugation. chemimpex.comchemimpex.com

Biochemistry and Protein Science

In biochemistry and protein science, 3,3-Diphenyl-L-alanine is utilized to probe the structure and function of proteins. chemimpex.comchemimpex.com By substituting natural amino acids with this unnatural counterpart, scientists can study protein folding, stability, and interactions. chemimpex.comchemimpex.com These studies are critical for understanding diseases associated with protein misfolding, such as Alzheimer's disease. chemimpex.com The steric bulk of the diphenylmethyl group can be used to explore conformational changes in proteins and to engineer proteins with modified activities or stabilities. chemimpex.comchemimpex.com

Advanced Materials Science

The field of advanced materials science has also found applications for 3,3-Diphenyl-L-alanine and its derivatives. chemimpex.com The compound's ability to promote self-assembly into ordered nanostructures is a key area of interest. Research has shown that dipeptides based on the β,β-diphenyl-Ala-OH (Dip) unit can form materials with exceptional properties. For example, assemblies of these peptides have exhibited metal-like rigidity and high piezoelectricity, with a Young's modulus of approximately 70 GPa and a piezoelectric coefficient (d₃₃) of 73 pC/N. acs.org These properties suggest potential applications in biomedical devices and energy storage. Furthermore, materials incorporating this amino acid can show improved thermal stability, withstanding temperatures up to 360°C. acs.org

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3,3-diphenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c16-14(15(17)18)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H,16H2,(H,17,18)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECGVEGMRUZOML-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50978220 | |

| Record name | beta-Phenylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149597-92-2, 62653-26-3 | |

| Record name | β-Phenyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149597-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Phenyl-L-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149597922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Phenylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-Diphenyl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-PHENYL-L-PHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1ZWG54X8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 3,3 Diphenyl L Alanine

Stereoselective Synthesis Approaches

The creation of 3,3-Diphenyl-L-alanine with a specific three-dimensional arrangement (stereochemistry) is crucial for its biological activity. Several sophisticated methods have been developed to achieve this, each with its own advantages.

Electrophilic Amination Strategies

One successful approach to synthesize enantiomerically pure 3,3-Diphenyl-L-alanine involves electrophilic amination. wikipedia.org This method introduces an amino group to a precursor molecule in a highly controlled manner. A key strategy employs a chiral oxazolidinone derivative of 3,3-diphenylpropanoic acid. wikipedia.org The oxazolidinone acts as a chiral auxiliary, a temporary molecule that directs the incoming amino group to a specific face of the molecule, thus ensuring the desired stereochemistry. wikipedia.orgrenyi.hu The process typically involves the formation of an enolate from the chiral acyl oxazolidinone, followed by reaction with an electrophilic aminating agent. renyi.huliverpool.ac.uk Subsequent removal of the chiral auxiliary yields the target L-enantiomer of 3,3-diphenylalanine. wikipedia.orgrenyi.hu

| Reagent/Step | Purpose |

| Chiral Oxazolidinone | Directs the stereochemical outcome of the amination. |

| Base (e.g., LDA) | Forms the enolate for reaction. |

| Electrophilic Aminating Agent | Introduces the amino group. |

| Hydrolysis | Removes the chiral auxiliary. |

Michael Addition and Subsequent Hydrogenation Processes

A two-step catalytic process involving a Michael addition followed by hydrogenation is another effective method for preparing derivatives of 3,3-Diphenyl-L-alanine. The Michael addition, or conjugate addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. organic-chemistry.orgmasterorganicchemistry.com In a patented method, this is achieved using substrates like ethyl (E)-3-benzoylacrylate and benzyl (B1604629) alanine (B10760859) under the catalysis of thiourea (B124793) or urea. This reaction proceeds through an imine intermediate, where steric hindrance directs the nucleophilic attack to achieve a high diastereomeric ratio and enantiomeric excess. The resulting product then undergoes hydrogenation to yield the final 3,3-diphenyl-L-alanine derivative. This catalytic approach is noted for its potential industrial scalability, offering a combined yield of around 90% across the two steps.

| Step | Key Features |

| Michael Addition | Catalyzed by thiourea or urea; proceeds via an imine intermediate; high diastereoselectivity and enantioselectivity (>99%). |

| Hydrogenation | Performed in isopropanol (B130326) with a palladium-carbon catalyst; trifluoroacetic acid is also used. |

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds. nih.govresearchgate.net In the context of 3,3-Diphenyl-L-alanine, chiral auxiliaries guide the formation of the desired stereocenter. One documented method involves the resolution of racemic 3,3-diphenylalanine using (-)-cinchonidine as a chiral resolving agent. This classical approach relies on the differential solubility of the diastereomeric salts formed between the racemic amino acid and the chiral resolving agent, allowing for their separation by fractional crystallization.

Another powerful strategy employs chiral auxiliaries like pseudoephenamine in alkylation reactions. nih.gov Amides derived from pseudoephenamine exhibit high stereocontrol in alkylation reactions, including those that form challenging quaternary carbon centers. nih.gov The synthesis of both enantiomers of β,β-diphenyl-α-alanine has been achieved from glycine (B1666218) using (S)- or (R)-2-[(N-benzylprolyl)amino] benzophenone (B1666685) as a reusable chiral auxiliary. lookchem.com

| Chiral Auxiliary | Method | Key Advantage |

| (-)-Cinchonidine | Resolution of racemic mixture | Separation based on diastereomeric salt solubility. |

| Pseudoephenamine | Asymmetric alkylation | High stereocontrol, crystalline derivatives. nih.gov |

| (S)- or (R)-2-[(N-benzylprolyl)amino] benzophenone | Asymmetric synthesis from glycine | Reusable auxiliary. lookchem.com |

Functional Group Protection and Deprotection Strategies in Peptide Synthesis

During the synthesis of peptides, the reactive amino group of 3,3-Diphenyl-L-alanine must be temporarily blocked or "protected" to prevent unwanted side reactions. peptide.com Two common protecting groups are Fluorenylmethoxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc).

Fluorenylmethoxycarbonyl (Fmoc) Chemistry for Amine Protection

The Fmoc group is a widely used protecting group in solid-phase peptide synthesis (SPPS) due to its base-lability, meaning it can be removed under mild basic conditions. chemimpex.comamericanpeptidesociety.org The resulting Fmoc-3,3-diphenyl-L-alanine is a key building block in the creation of complex peptides. chemimpex.com The Fmoc group is attached to the α-amino group of 3,3-diphenyl-L-alanine, and this protected amino acid can then be used in peptide chain elongation.

Protection: The amino group of 3,3-diphenyl-L-alanine is protected using Fmoc-Cl in dimethylformamide (DMF) with N-methylmorpholine as a base.

Deprotection: The Fmoc group is typically removed by treatment with a solution of a secondary amine, such as 20% piperidine (B6355638) in DMF. iris-biotech.de Alternative, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used, sometimes in combination with piperidine. peptide.comiris-biotech.de Another option is a solution of diethylamine (B46881) in dichloromethane (B109758). rsc.org

| Reagent | Condition | Purpose |

| Piperidine (20% in DMF) | Standard basic condition | Fmoc removal. iris-biotech.de |

| DBU in DMF | Alternative basic condition | Faster deprotection in some cases. peptide.comiris-biotech.de |

| Diethylamine:Dichloromethane (1:1 v/v) | Mild basic condition | Fmoc removal. rsc.org |

tert-Butyloxycarbonyl (Boc) Protection Schemes

The Boc protecting group is another cornerstone of peptide synthesis, characterized by its removal under acidic conditions. peptide.comamericanpeptidesociety.org The use of Boc-protected 3,3-diphenyl-L-alanine is prevalent in what is known as the Boc/Bzl protection strategy, where benzyl-based groups protect side chains. peptide.com

Protection: The amino group is protected using di-tert-butyl dicarbonate (B1257347) under basic conditions. vulcanchem.com

Deprotection: The Boc group is acid-labile and is typically removed using a moderately strong acid like 50% trifluoroacetic acid (TFA) in dichloromethane (DCM). peptide.comchempep.com When acid-sensitive residues like Tryptophan, Cysteine, or Methionine are present in the peptide sequence, scavengers such as 0.5% dithioethane (DTE) may be added to the cleavage solution to prevent side reactions with the tert-butyl cations formed during deprotection. peptide.comchempep.com In some cases, a two-step deprotection/cleavage procedure using trimethylsilyl (B98337) bromide-thioanisole/TFA followed by a stronger acid like trimethylsilyl trifluoromethanesulfonate (B1224126) in TFA or HF can be employed. nih.gov

| Reagent | Condition | Purpose |

| 50% TFA in DCM | Standard acidic condition | Boc removal. peptide.comchempep.com |

| Anhydrous HF | Strong acidic condition | Cleavage from certain resins and deprotection. |

| TMSBr-thioanisole/TFA followed by TMSOTf/TFA or HF | Two-step hard acid deprotection | Alternative deprotection and cleavage. nih.gov |

Synthesis of Enantiomers and Stereoisomeric Analogues of 3,3-Diphenyl-L-alanine

The synthesis of the individual enantiomers of 3,3-diphenylalanine is crucial for their incorporation into stereochemically pure peptides and other biologically active molecules. Research has focused on both the resolution of racemic mixtures and the development of asymmetric synthetic routes to access the desired D- and L-isomers.

Synthetic Routes to 3,3-Diphenyl-D-alanine

The D-enantiomer of 3,3-diphenylalanine, an unnatural amino acid, is a valuable building block, particularly in the synthesis of pseudopeptide analogues designed to inhibit specific enzymes. Several methods have been established for its preparation, primarily through chiral resolution and the use of chiral auxiliaries.

One of the most well-documented methods for obtaining enantiomerically pure 3,3-Diphenyl-D-alanine is through the chiral resolution of a racemic mixture of 3,3-diphenylalanine . This classical approach utilizes a chiral resolving agent, such as the cinchona alkaloid (-)-cinchonidine, to form diastereomeric salts with differing solubilities. The process typically begins with the synthesis of racemic DL-3,3-diphenylalanine. This racemate is then dissolved in a suitable solvent, commonly methanol (B129727), and treated with (-)-cinchonidine. The D-(-)-enantiomer preferentially forms a less soluble diastereomeric salt with (-)-cinchonidine, which can be isolated through fractional crystallization. Subsequent treatment of the isolated salt with an acid, such as hydrochloric acid, liberates the free 3,3-Diphenyl-D-alanine with high enantiomeric purity. This method, while effective and scalable, often results in moderate yields.

Another significant approach is asymmetric synthesis employing a chiral auxiliary . This strategy introduces a temporary chiral handle to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of 3,3-diphenylalanine enantiomers, chiral oxazolidinone derivatives have proven effective. acs.orgcapes.gov.br Specifically, individual enantiomers of 3,3-diphenylalanine can be synthesized via the electrophilic amination of a chiral oxazolidinone derivative of 3,3-diphenylpropanoic acid. acs.org A study by Chen et al. detailed the chiral synthesis of both D- and L-3,3-diphenylalanine, highlighting the utility of this methodology for accessing these unusual α-amino acids for peptides of biological interest. acs.org The oxazolidinone auxiliary, by creating a sterically defined environment, controls the facial selectivity of the enolate, leading to the preferential formation of one diastereomer. The auxiliary can then be cleaved to yield the desired enantiomerically enriched amino acid.

The following table summarizes the key aspects of these synthetic routes to 3,3-Diphenyl-D-alanine.

| Synthetic Method | Key Reagents/Auxiliaries | Solvent | Reported Yield | Reported Enantiomeric Excess (ee) | Reference(s) |

| Chiral Resolution | Racemic DL-3,3-diphenylalanine, (-)-Cinchonidine | Methanol | 40% | >98% | |

| Asymmetric Synthesis | Chiral oxazolidinone derivative of 3,3-diphenylpropanoic acid | Not specified | Good | Excellent | acs.orgcapes.gov.br |

Comparative Studies on Enantiomeric Synthesis and Purity

The determination of enantiomeric purity is a critical aspect of synthesizing and utilizing chiral compounds like 3,3-diphenylalanine. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are powerful analytical techniques employed for this purpose. Comparative studies have been conducted to evaluate the efficacy of these methods for the resolution of 3,3-diphenylalanine enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) has been successfully used to separate the enantiomers of diphenylalanine (DPA). researchgate.net The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. One study reported the use of a Crownpak CR(+) column, a CSP derived from a chiral crown ether, for the resolution of DPA. researchgate.net Under specific mobile phase conditions (pH 2 HClO₄:Methanol = 85:15 v/v), only partial separation was achieved, with a separation factor (α) of 1.09 and long retention times of approximately 60 minutes. researchgate.net The performance of such coated CSPs can be limited by the mobile phase composition, as solvents like methanol can cause the chiral selector to leach from the support. researchgate.net

More advanced, covalently bonded CSPs, such as those derived from (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid (18-C-6-TA), have been developed to overcome these limitations and have been shown to be effective for resolving various chiral primary amines. researchgate.netnih.gov The chromatographic parameters, including retention and separation factors, are significantly influenced by the mobile phase conditions, such as the type and concentration of organic modifiers and acidic additives. researchgate.netcsfarmacie.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy , in the presence of a chiral solvating agent (CSA), provides an alternative method for determining enantiomeric composition. researchgate.net The CSA forms transient diastereomeric complexes with the enantiomers, resulting in different chemical shifts for corresponding protons. For the enantiodiscrimination of diphenylalanine, (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid (18-C-6-TA) has been used as a chiral solvating agent. researchgate.netresearchgate.net The interaction between the CSA and the analyte's primary amino group leads to observable chemical shift non-equivalences (ΔΔδ) for the α-protons of the enantiomers. A reported chemical shift non-equivalence of 0.21 ppm was observed for the α-protons of phenylalanine enantiomers using this method, allowing for the quantification of the enantiomeric ratio. researchgate.netkoreascience.kr

A direct comparison reveals that while chiral HPLC can provide baseline separation under optimized conditions, NMR spectroscopy with a suitable CSA offers a convenient and complementary technique for assessing enantiomeric purity without the need for physical separation. koreascience.kr

The tables below present comparative data from HPLC and NMR studies for the analysis of 3,3-diphenylalanine enantiomers.

Table 2.3.2.1: Chiral HPLC Separation of 3,3-Diphenylalanine Enantiomers

| Chiral Stationary Phase (CSP) | Mobile Phase | Retention Time (approx.) | Separation Factor (α) | Reference(s) |

| Crownpak CR(+) | pH 2 HClO₄ : Methanol (85:15 v/v) | ~60 min | 1.09 | researchgate.net |

Table 2.3.2.2: NMR Chiral Discrimination of Phenylalanine Enantiomers

| Chiral Solvating Agent (CSA) | Analyte Proton | Chemical Shift Non-equivalence (ΔΔδ) | Reference(s) |

| (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid (18-C-6-TA) | α-proton | 0.21 ppm | researchgate.netkoreascience.kr |

Advanced Structural and Conformational Analysis of 3,3 Diphenyl L Alanine and Its Analogues

Spectroscopic Techniques for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the detailed conformational analysis of peptides in solution. nih.gov By examining the interactions between atomic nuclei, NMR can reveal crucial information about the spatial arrangement of atoms, including the torsional angles of the peptide backbone and the orientation of amino acid side chains.

Two-dimensional (2D) NMR experiments, such as Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly instrumental in the study of Dpa-containing peptides. TOCSY spectra help in assigning the proton resonances to specific amino acid residues within the peptide sequence. nih.govacs.org The NOESY experiment, on the other hand, detects protons that are close in space, providing distance constraints that are essential for defining the peptide's three-dimensional structure. d-nb.info

The analysis of NOESY spectra for peptides containing Dpa can reveal specific conformational preferences. For instance, the presence of certain cross-peaks between backbone amide protons can indicate the formation of stable secondary structures like β-turns. nih.gov The steric hindrance imposed by the two phenyl groups of Dpa often promotes the adoption of such folded conformations. In some cases, the absence of certain NOE cross-peaks can suggest that the peptide exists in an extended conformation or is undergoing rapid conformational averaging. nih.gov

| NMR Technique | Application in Dpa Analogue Analysis | Key Findings |

| TOCSY | Assignment of proton resonances within the peptide backbone and side chains. nih.govacs.org | Enables the identification of individual amino acid spin systems. |

| NOESY | Determination of through-space proton-proton proximities. d-nb.info | Provides distance constraints used to calculate 3D structures and identify secondary structures like β-turns. |

A significant area of research has been the incorporation of Dpa and its enantiomer, 3,3-diphenyl-D-alanine (D-Dpa), into analogues of the neurohypophyseal hormone vasopressin. nih.govresearchgate.net These modifications have led to compounds with altered and often highly potent biological activities. nih.gov NMR spectroscopy, in conjunction with molecular modeling, has been crucial in understanding the structural basis for these pharmacological differences. nih.gov

Studies on vasopressin analogues where the native tyrosine at position 2 is replaced by Dpa or D-Dpa have shown that these bulky residues significantly influence the conformation of the N-terminal part of the peptide. nih.govresearchgate.net The conformational analysis revealed that the presence of β-turns at positions 2,3 and/or 3,4 is a characteristic feature of oxytocin (B344502) antagonists. nih.gov Furthermore, the orientation of the phenylalanine residue at position 3 has been identified as important for affinity to the V1a receptor. nih.gov The introduction of Dpa can also stabilize β-turn structures within cyclic peptides, contributing to their biological activity profile.

2D TOCSY and NOESY Spectra for Resolving Conformational Effects

Computational and Molecular Modeling Investigations

Computational methods, particularly molecular dynamics simulations, complement experimental techniques like NMR by providing a dynamic view of peptide conformations and their relative energies.

Molecular Dynamics Simulations in Conformational Studies

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov For peptides containing 3,3-diphenylalanine, MD simulations can provide detailed insights into their conformational dynamics and interactions with their environment, such as a solvent or a model membrane. tandfonline.comnih.gov These simulations have been successfully applied to investigate the self-assembly of diphenylalanine-based peptides and the conformational behavior of vasopressin analogues. nih.govmdpi.com

In the context of vasopressin analogues, MD simulations, often combined with NMR data, have been used to generate and refine 3D structural models. nih.govbibliotekanauki.pl This combined approach allows for a more comprehensive understanding of the peptide's conformational preferences in solution. bibliotekanauki.pl All-atom MD simulations, for example, have been employed to study the impact of different graphene-based nanosheets on the self-assembly of diphenylalanine dipeptides. mdpi.com These simulations can elucidate the driving forces behind the assembly process, including interaction energies and the role of different functional groups. mdpi.com Furthermore, MD simulations can be used to explore the behavior of individual diphenylalanine peptides in response to external stimuli, such as electric fields, revealing different conformational states. nih.gov

Analysis of Backbone Conformational States and Energy Minima

The conformational landscape of a peptide is defined by a multitude of possible backbone and side-chain arrangements, each corresponding to a specific energy level. Computational methods are employed to identify the low-energy conformations, or energy minima, which are the most likely to be populated at equilibrium. wiley.com

For diphenylalanine-based peptides, the analysis of backbone conformational states is crucial for understanding their self-assembly properties. pku.edu.cn Hybrid-resolution modeling methods have been used to investigate the relationship between the conformational features of terminally capped diphenylalanines and their self-assembly behavior. pku.edu.cnacs.org These studies have revealed that the morphologies of the assembled nanostructures are closely linked to the side-chain angles and peptide bond orientations. nih.govpku.edu.cnacs.org Of the various accessible conformations for soluble diphenylalanine peptides, only a select few are compatible with the formation of ordered assemblies in water. nih.govpku.edu.cn

First-principles calculations based on density functional theory (DFT) have also been used to investigate the structure of diphenylalanine molecular crystals. tau.ac.il These calculations can determine optimized lattice parameters and map the energy profile of the system, revealing the most stable configurations. tau.ac.il Such studies have shown that dispersive interactions play a crucial role in the stability of these structures. tau.ac.il The analysis of potential energy surfaces can identify multiple energy minima, which can be systematically categorized based on backbone dihedral angles. wiley.com

| Computational Method | Focus of Analysis | Key Insights |

| Molecular Dynamics (MD) Simulations | Dynamic behavior of Dpa-peptides in solution or complex environments. nih.govmdpi.comnih.gov | Elucidation of self-assembly mechanisms, interaction with surfaces, and response to external fields. mdpi.comnih.gov |

| Energy Minima Calculations | Identification of stable, low-energy conformations. wiley.com | Understanding the relationship between specific conformations and self-assembled morphologies; role of intermolecular forces. pku.edu.cntau.ac.il |

Influence of Aromatic Side Chains on Molecular Conformation

The presence of two phenyl groups on the β-carbon of 3,3-Diphenyl-L-alanine (Dpa) introduces significant steric bulk and the potential for complex non-covalent interactions, which profoundly influence its molecular conformation and the structure of peptides into which it is incorporated. The conformational landscape of Dpa and its derivatives is largely dictated by the torsional angles of the backbone (phi, ψ) and the side-chain (χ). nih.gov

Molecular mechanics and conformational energy calculations on dipeptide models containing diphenylalanine reveal that its conformational preferences are highly sensitive to the side-chain torsion. nih.gov These calculations have identified several low-energy conformations, including those characteristic of regular secondary structures like α-helices, γ-turns, and polyproline-II-type helices. nih.gov The bulky diphenylmethyl group restricts the available conformational space compared to a simpler amino acid like L-alanine, guiding the peptide backbone into more defined orientations. nih.gov

In the context of self-assembly, the orientation of the two aromatic side chains is a critical geometric parameter. pku.edu.cnacs.org Studies on diphenylalanine (FF) dipeptides, a close analogue, show that different conformations exhibit distinct arrangements of the side chains and varying orientations of backbone hydrogen bond donors and acceptors. pku.edu.cn These local geometric features determine how the molecules interact and pack, ultimately dictating the morphology of the resulting supramolecular structures. pku.edu.cn While a diverse range of conformations may exist in solution, only a select few are geometrically compatible with the formation of ordered, stable assemblies like nanotubes or vesicles. pku.edu.cnacs.org For instance, the angle between the two aromatic side chains has been identified as a key factor associated with the resulting morphologies of self-assembled nanostructures. pku.edu.cn

Research investigating the role of intramolecular π-π interactions by comparing dipeptides like L-Phe-L-Ala (FA) and L-Ala-L-Phe (AF) with di-L-phenylalanine (FF) has shown that the nature and positioning of aromatic side-chains are crucial in determining the final morphology of self-assembled structures. researchgate.net This indicates that while intermolecular interactions drive the assembly process, intramolecular forces involving the aromatic rings play a significant role in selecting the specific structural outcome. researchgate.net

| Conformational State | Probability in Water (%) | Compatibility with Assembled Structures | Key Geometric Feature |

|---|---|---|---|

| ββ (Extended β-strand) | ~30% | High | Extended structure, facilitates sheet formation |

| αRβ | ~15% | Intermediate | Intermediate side-chain angle |

| αRαR | ~10% | Low in water, dominant in some assemblies | Crystal-like, permits highly ordered packing |

| ΒαL | ~10% | Intermediate | Specific side-chain orientation |

| Other States | Variable (<5-10%) | Generally low, can act as transient intermediates | Diverse geometries |

This table is based on data and concepts from hybrid-resolution simulations of diphenylalanine self-assembly, which serve as a model for understanding the conformational behavior of aromatic dipeptides. pku.edu.cnacs.org

Conformational Impact on Ligand-Receptor Binding Interactions

The distinct conformational properties imparted by 3,3-Diphenyl-L-alanine have been strategically exploited in the design of peptide-based ligands to modulate their binding to and activity at biological receptors. The introduction of the bulky diphenylmethyl side chain can enforce specific backbone torsions, restrict the flexibility of the peptide, and present a large aromatic surface for interaction, all of which can significantly alter ligand-receptor binding.

A prominent example is the modification of arginine vasopressin (AVP) analogues. Replacing the native tyrosine at position 2 with 3,3-Diphenyl-L-alanine (Dip) or its D-enantiomer (D-Dip) dramatically changes the pharmacological profile of the resulting peptides. nih.govresearchgate.net NMR spectroscopy and molecular modeling studies have shown that these bulky substitutions influence the formation of β-turns within the peptide structure. nih.gov Specifically, β-turns at positions 2,3 and/or 3,4 are characteristic of oxytocin (OT) antagonists, while a β-turn in the Cys(6)-Gly(9) fragment appears crucial for enhanced antidiuretic (V2 receptor-mediated) activity. nih.govresearchgate.net

The substitution of Tyr² with Dpa or D-Dpa in AVP leads to analogues with increased and prolonged antidiuretic activity, while their vasopressor (V1a receptor-mediated) activity is completely eliminated. researchgate.netmdpi.com This demonstrates a profound shift in receptor selectivity, driven by the conformational changes induced by the Dpa residue. The high accessibility of the aromatic side chains at positions 2 and 3 is considered crucial for antagonist-receptor binding. nih.govresearchgate.net Furthermore, the specific orientation of the adjacent Phenylalanine at position 3 (Phe³) side chain, influenced by the bulky Dpa at position 2, is thought to be important for V1a receptor affinity. nih.gov The stereochemistry at the α-carbon of Dpa is also critical, with the D-enantiomer often yielding more potent V2 agonists compared to the L-enantiomer, highlighting how subtle conformational differences can fine-tune receptor interaction and biological response. mdpi.com

These findings underscore a key principle in medicinal chemistry: the conformation of a ligand is a primary determinant of its binding affinity and functional activity at a receptor. nih.govnih.gov The rigid and bulky nature of the 3,3-diphenylalanine side chain serves as a powerful tool to constrain peptide ligands into bioactive conformations that can enhance potency and selectively target specific receptor subtypes. nih.govmdpi.com

| Analogue | Modification | Antidiuretic (V2) Activity | Vasopressor (V1a) Activity | Uterotonic (OT) Activity |

|---|---|---|---|---|

| Arginine Vasopressin (AVP) | Native Peptide | Active | Active | Active |

| [Dip²]AVP | Tyr² → 3,3-Diphenyl-L-alanine | Increased & Prolonged | Eliminated | Antagonistic |

| [D-Dip²]AVP | Tyr² → 3,3-Diphenyl-D-alanine | Strongly Increased & Prolonged | Eliminated | Antagonistic |

| [Mpa¹,D-Dpa²,Val⁴]AVP | Multiple, including D-Dpa² | Exceptionally Potent & Prolonged | Weak V1a blocker | Antagonistic |

This table summarizes findings from pharmacological evaluations of AVP analogues. nih.govresearchgate.netmdpi.commdpi.com

Reactivity Profiles and Chemical Transformations of 3,3 Diphenyl L Alanine

Chemical Reactions Involving the Alpha-Amino Group

The alpha-amino group of 3,3-diphenyl-L-alanine is a primary amine, and as such, it undergoes typical reactions characteristic of this functional group. These reactions are fundamental in peptide synthesis and the creation of various derivatives.

One of the most significant reactions is N-acylation , including N-alkylation. A common practice in peptide synthesis is the protection of the α-amino group to prevent unwanted side reactions during peptide chain elongation. The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino group of 3,3-diphenyl-L-alanine. This protection is achieved by reacting the amino acid with Fmoc-Cl in the presence of a base like N-methylmorpholine in a solvent such as dimethylformamide (DMF). Another common protecting group is the tert-butoxycarbonyl (Boc) group, which is introduced by reacting 3,3-diphenyl-L-alanine with di-tert-butyl dicarbonate (B1257347) under basic conditions. vulcanchem.com

The amino group can also be oxidized to form corresponding imines or nitriles.

Chemical Reactions Involving the Carboxyl Group

The carboxyl group of 3,3-diphenyl-L-alanine can undergo several characteristic reactions, most notably esterification and amide bond formation. These reactions are crucial for creating derivatives and for incorporating this amino acid into peptide chains.

Esterification involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.org For instance, amino acid methyl esters can be prepared by reacting the amino acid with methanol (B129727) in the presence of trimethylchlorosilane at room temperature. nih.gov Another method involves using thionyl chloride with methanol. nih.gov Benzyl (B1604629) esters can also be synthesized. google.com The carboxyl group can be protected, for example, as a benzyl ester to prevent its participation in unwanted reactions. vulcanchem.com

Amide bond formation is a cornerstone of peptide synthesis. The direct reaction of a carboxylic acid with an amine is generally difficult because the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate. libretexts.org Therefore, coupling agents are often employed. Reagents like O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HATU) and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are used to facilitate the formation of the peptide bond. acs.org In solid-phase peptide synthesis (SPPS), the carboxyl group of the first amino acid is typically anchored to a solid support. chemimpex.com

The carboxyl group can also be reduced to form alcohols or aldehydes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4).

Reactivity of the Phenyl Moieties in Organic Transformations

The two phenyl groups attached to the β-carbon of 3,3-diphenyl-L-alanine are generally less reactive than the amino and carboxyl groups. However, they can participate in electrophilic aromatic substitution (EAS) reactions under appropriate conditions. These reactions typically require an activating agent. For example, the synthesis of 3-aryl anthranils from anthranils and simple arenes can be achieved using trifluoromethanesulfonic anhydride (B1165640) (Tf2O) as an activator. rsc.org Common reagents for electrophilic aromatic substitution include bromine (Br2) and nitric acid (HNO3) under acidic conditions. The introduction of phenyl groups at the β-carbon can also be achieved through cross-coupling reactions. vulcanchem.com

The bulky diphenylmethyl group provides significant steric hindrance, which can influence the reactivity of the molecule and the conformations of peptides containing this residue. This steric bulk is a key feature that enhances the stability of peptides against enzymatic degradation.

Chemical Stability under Various Environmental Conditions

3,3-Diphenyl-L-alanine is a stable compound under normal storage conditions. canbipharm.comchemicalbook.comfishersci.com It is recommended to be stored in a cool, dry, and well-ventilated place in tightly closed containers. chemicalbook.comfishersci.com For long-term stability, storage at 0 - 8 °C is often suggested. chemimpex.com

The stability of the compound can be assessed under different pH conditions. Stability assays often involve incubating the compound in buffers with a range of pH values (e.g., pH 1–9) at 37°C for a period of 24–72 hours, followed by quantification using techniques like HPLC. The related dipeptide, diphenylalanine, has been shown to form stable nanotubes that can withstand various chemical conditions. nih.gov

Interactions with Strong Oxidizing Agents

3,3-Diphenyl-L-alanine is incompatible with strong oxidizing agents. chemicalbook.comfishersci.comfishersci.caaksci.com Contact with strong oxidizers can lead to vigorous reactions and decomposition. The amino group of amino acids can be oxidized, and in the case of 3,3-diphenyl-L-alanine, this can lead to the formation of ketones or carboxylic acids. The oxidation of amino acids by strong oxidants like manganese(III) and chromic acid has been studied, revealing complex reaction kinetics. researchgate.netjetir.org For instance, the oxidation of some amino acids by manganese(III) acetate (B1210297) shows a second-order dependence on the oxidant concentration. researchgate.net

Thermal Decomposition Pathways

The thermal stability of 3,3-diphenyl-L-alanine is relatively high. The melting point is reported to be in the range of 234–240°C, with decomposition occurring around 240°C. chemicalbook.com Thermal decomposition can release irritating gases and vapors. fishersci.com Under fire conditions, hazardous decomposition products may include carbon oxides and nitrogen oxides. aksci.com

Studies on related compounds provide insights into potential decomposition pathways. For example, the thermal decomposition of a pyrazoline derivative containing a diphenyl group was found to proceed via different mechanisms in solution versus the molten state. mdpi.com In the molten state, the decomposition was a single-step retro-[3+2] cycloaddition. mdpi.com For dipeptides, thermal treatment can sometimes lead to cyclization. rsc.org Thermal gravimetric analysis (TGA) is a technique used to determine the decomposition temperature of such compounds, which for aromatic amino acids is typically above 200°C.

| Parameter | Value/Range | Source(s) |

| Melting Point | 234–240°C | |

| Decomposition Temperature | ~240°C | chemicalbook.com |

| Storage Conditions | 0 - 8 °C, dry, well-ventilated | chemicalbook.comfishersci.comchemimpex.com |

| Reaction Type | Reagents/Conditions | Major Products | Source(s) |

| N-Acylation (Boc protection) | di-tert-butyl dicarbonate, base | N-Boc-3,3-diphenyl-L-alanine | vulcanchem.com |

| N-Acylation (Fmoc protection) | Fmoc-Cl, base (e.g., N-methylmorpholine) | N-Fmoc-3,3-diphenyl-L-alanine | |

| Esterification | Alcohol, acid catalyst (e.g., trimethylchlorosilane) | Corresponding ester | libretexts.orgnih.gov |

| Amide Formation | Amine, coupling agent (e.g., HATU, TBTU) | Amide (peptide bond) | libretexts.orgacs.org |

| Reduction of Carboxyl Group | LiAlH4 or NaBH4 | Alcohol or aldehyde | |

| Electrophilic Aromatic Substitution | Br2, HNO3 / acid | Substituted aromatic compounds | |

| Oxidation | Strong oxidizing agents (e.g., KMnO4, CrO3) | Ketones or carboxylic acids |

Role of 3,3 Diphenyl L Alanine in Peptide Chemistry and Engineering

Incorporation into Peptide Sequences via Solid-Phase Peptide Synthesis (SPPS)

The primary method for integrating 3,3-Diphenyl-L-alanine into peptide chains is through Solid-Phase Peptide Synthesis (SPPS). chemimpex.com In this technique, the amino acid is typically used in its Fmoc-protected form, Fmoc-3,3-diphenyl-L-alanine (Fmoc-Ala(3,3-diphenyl)-OH). chemimpex.com The fluorenylmethyloxycarbonyl (Fmoc) group serves to protect the α-amino group during the elongation of the peptide chain, preventing unwanted reactions. chemimpex.com

The bulky nature of the diphenyl moiety can present challenges during the coupling steps of SPPS, a phenomenon known as steric hindrance. chemimpex.com This can potentially lead to lower coupling efficiency and incomplete reactions. To overcome this, specific strategies are employed:

Optimized Coupling Reagents: The use of potent activating reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is often preferred over standard reagents like HOBt/DCC to enhance the efficiency of the coupling reaction.

Extended Reaction Times: Allowing for longer coupling times, typically 2 to 4 hours per step, can help ensure the completion of the reaction.

Microwave-Assisted Synthesis: The application of microwave energy can increase molecular mobility, which helps to overcome the steric barriers and has been reported to improve yields by 15-20% in similar systems.

Following synthesis, the resulting peptides containing 3,3-Diphenyl-L-alanine are typically purified using reversed-phase high-performance liquid chromatography (RP-HPLC) and their structures are confirmed by methods such as MALDI-MS (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry).

Strategies for Enhancing Peptide Stability and Bioactivity

The incorporation of 3,3-Diphenyl-L-alanine into peptide sequences is a key strategy for improving their stability and biological activity. chemimpex.com The bulky diphenylmethyl side chain provides a steric shield, making the peptide backbone more resistant to degradation by proteolytic enzymes. This enhanced metabolic stability is a crucial attribute for the development of therapeutic peptides.

Design and Synthesis of Pseudopeptide Analogues for Specific Applications

3,3-Diphenyl-L-alanine is a valuable tool in the design and synthesis of pseudopeptide analogues. wikipedia.org These are molecules that mimic the structure of natural peptides but contain non-standard amino acids or modified peptide bonds. nih.gov The unique structural properties of Dip allow for the creation of analogues with tailored biological activities. chemimpex.com

A notable application is in the development of neurohypophyseal hormone analogues. By introducing 3,3-Diphenyl-L-alanine into the sequence of hormones like vasopressin, researchers have been able to create analogues with altered pharmacological profiles. For instance, some of these analogues retain their antidiuretic activity while exhibiting modified effects on blood pressure and uterine contraction. nih.gov

The synthesis of these pseudopeptides often involves standard SPPS protocols, with the careful incorporation of the Fmoc-protected Dip residue at the desired position in the peptide chain. acs.org The resulting analogues are then studied to understand the structure-activity relationships and to optimize their therapeutic potential. acs.org

Influence of 3,3-Diphenyl-L-alanine on Peptide Conformation and Folding Pathways

This conformational constraint can be exploited to stabilize specific secondary structures, such as β-turns. The folding preferences are influenced by interactions between the Dip residue and the rest of the peptide chain, including potential NH-π interactions between the peptide backbone and the aromatic rings of Dip.

The study of peptides containing Dip provides valuable insights into the principles of protein folding and the forces that govern molecular self-assembly. chemimpex.com Understanding how this unnatural amino acid directs peptide conformation is crucial for the rational design of peptides with predefined structures and functions.

Steric Hindrance Effects in Peptide Chain Assembly and Structural Elucidation

As mentioned earlier, the significant steric bulk of the diphenylmethyl side chain of 3,3-Diphenyl-L-alanine poses a considerable challenge during peptide synthesis. chemimpex.com The steric hindrance can impede the approach of the incoming activated amino acid to the N-terminus of the growing peptide chain, leading to slower reaction rates and potentially incomplete coupling. This necessitates the use of optimized coupling conditions to ensure efficient peptide chain assembly.

The structural elucidation of peptides containing 3,3-Diphenyl-L-alanine relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the stereochemistry and the orientation of the phenyl groups. Mass spectrometry (MS) is used for validating the molecular weight and analyzing fragmentation patterns to confirm the peptide sequence. For obtaining detailed three-dimensional structural information at the atomic level, X-ray crystallography is employed, which is critical for understanding the precise spatial arrangement of the atoms and the intermolecular interactions within the peptide chain.

Applications of 3,3 Diphenyl L Alanine in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Peptide-Based Therapeutic Agents

3,3-Diphenyl-L-alanine is a cornerstone in the synthesis of peptide-based therapeutics, primarily through solid-phase peptide synthesis (SPPS). chemimpex.com Its derivative, Fmoc-3,3-diphenyl-L-alanine, where the α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, is crucial for the stepwise elongation of peptide chains while preventing undesired side reactions. chemimpex.com

The incorporation of 3,3-Diphenyl-L-alanine into a peptide sequence offers several advantages:

Enhanced Stability: The bulky diphenyl moiety provides steric hindrance, which increases the peptide's rigidity and resistance to degradation by proteolytic enzymes. This enhanced metabolic stability is a critical factor in improving the therapeutic potential of peptide drugs.

Conformational Constraint: The presence of the two phenyl groups restricts the conformational freedom of the peptide backbone. This can lock the peptide into a bioactive conformation that is optimal for binding to its biological target, such as a receptor or enzyme.

Modulation of Properties: It allows for the creation of pseudopeptide analogues with altered pharmacological profiles. Researchers utilize this to fine-tune the activity and selectivity of therapeutic peptides.

This amino acid has been instrumental in the synthesis of analogues of neurohypophyseal hormones, such as vasopressin, to create compounds with distinct biological activities. nih.gov It is also a key component in the development of antimicrobial peptides (AMPs), where its hydrophobic nature contributes to the disruption of bacterial cell membranes. nih.govmdpi.com

Table 1: Impact of 3,3-Diphenyl-L-alanine (Dip) on Peptide Properties

| Peptide Type | Modification | Observed Effect | Reference(s) |

|---|---|---|---|

| Vasopressin Analogue | Replacement of Tyr² with Dip | Increased and prolonged antidiuretic activity; transformation of uterotonic activity to antioxytocic; elimination of pressor effect. | nih.govresearchgate.net |

| Antimicrobial Peptide | Incorporation of Dip with Arginine (R) | Potent activity against Gram-positive bacteria like S. pneumoniae and fungi like A. fumigatus. | nih.gov |

| General Peptides | Inclusion of Dip | Enhances peptide rigidity and resistance to proteolysis. | |

Development of Pharmaceutical Compounds Targeting Specific Biological Pathways

The unique structural features of 3,3-Diphenyl-L-alanine make it an invaluable tool for designing pharmaceutical compounds that target specific biological pathways. chemimpex.comchemimpex.com By incorporating this unnatural amino acid into peptide sequences, researchers can create potent and selective modulators of enzyme and receptor activity.

One significant application is in the development of peptide-based drugs that modulate N-Methyl-D-Aspartate Receptors (NMDARs), which are vital for synaptic plasticity and memory function. The introduction of 3,3-Diphenyl-L-alanine can influence neuronal signaling pathways, opening avenues for cognitive enhancement or treatment of neurological disorders.

Furthermore, its use in modifying neurohypophyseal hormone analogues, like vasopressin, has led to compounds with highly specific activities. nih.gov For instance, substituting the tyrosine residue at position 2 of arginine vasopressin (AVP) with 3,3-Diphenyl-L-alanine results in analogues where the vasopressor (blood pressure increasing) effect is completely abolished, while the antidiuretic activity is enhanced. researchgate.netnih.govmdpi.com This selective targeting of the vasopressin V2 receptor pathway over the V1a receptor pathway is a prime example of how the compound facilitates the development of drugs with improved therapeutic profiles.

Research has also explored its use in peptides designed to combat cancer and other diseases by enhancing stability and bioactivity. chemimpex.com For example, peptides containing this amino acid have been investigated as cell-penetrating peptides (CPPs) for delivering therapeutic agents into cells. researchgate.net

Research Contributions to Neurological Conditions and Drug Development

3,3-Diphenyl-L-alanine has made notable contributions to research in neurological conditions. chemimpex.com Its structural properties are particularly useful in designing drugs that can interact with targets in the central nervous system. chemimpex.com

A key area of research is the development of analogues for neurohypophyseal hormones like vasopressin and oxytocin (B344502). nih.gov The introduction of 3,3-Diphenyl-L-alanine or its D-enantiomer into position 2 of arginine vasopressin (AVP) dramatically alters the hormone's biological properties. nih.govresearchgate.net Such modifications have yielded compounds with preserved and prolonged antidiuretic effects but transformed their uterotonic activity into an antioxytocic (anti-oxytocin) one, while eliminating the effect on blood pressure. nih.govresearchgate.net This makes these analogues promising candidates for developing tocolytic agents to suppress premature labor. nih.gov

The compound is also valuable in research on diseases related to protein misfolding, such as Alzheimer's disease. chemimpex.com Its ability to influence peptide conformation and stability is used to study the mechanisms of protein aggregation. chemimpex.com It has been included in the design of peptide inhibitors that target the aggregation of the tau protein, a hallmark of Alzheimer's disease. google.com Furthermore, its role in modulating N-Methyl-D-Aspartate (NMDAR) activity suggests potential applications in therapies for cognitive dysfunction.

Table 2: Pharmacological Profile of Vasopressin Analogue with 3,3-Diphenyl-L-alanine

| Parent Hormone | Analogue | Key Modification | Resulting Pharmacological Change | Reference(s) |

|---|

| Arginine Vasopressin (AVP) | [diPhe²]AVP | Tyr² replaced by 3,3-Diphenyl-L-alanine | Increased antidiuretic activity, abolished vasopressor potency. | researchgate.netnih.govmdpi.com |

Role in the Design of Enzyme Inhibitors and Modulators

3,3-Diphenyl-L-alanine plays a significant role in the rational design of enzyme inhibitors and modulators. The compound's two phenyl groups create substantial steric bulk, a property that can be exploited to block the active sites of specific enzymes. chemimpex.com When incorporated into a peptide, this bulky residue can prevent a substrate from accessing the enzyme's catalytic machinery, thereby inhibiting its function.

This strategy is employed to create pseudopeptide analogues that act as enzyme inhibitors. The inherent stability that 3,3-Diphenyl-L-alanine imparts to the peptide backbone ensures that the inhibitor maintains its structure and is not easily degraded, leading to a more sustained inhibitory effect.

Beyond direct inhibition, the compound is used to modulate enzyme activity. chemimpex.com Its incorporation can alter a peptide's three-dimensional structure, influencing how it interacts with allosteric sites on an enzyme or with other proteins in a signaling cascade. This allows for the fine-tuning of biological pathways rather than simple blockade. For example, it has been used in the design of mini-hepcidins, which are peptide mimetics that regulate iron homeostasis by modulating the ferroportin-hepcidin axis. google.com

Enhancement of Drug Formulation Efficacy and Bioavailability

A major challenge in the development of peptide-based drugs is their inherent instability and poor bioavailability. nih.govmdpi.com Peptides are susceptible to rapid degradation by proteases in the body and often have poor permeability across biological membranes. nih.gov The incorporation of 3,3-Diphenyl-L-alanine into drug design is a key strategy to overcome these limitations. chemimpex.com

The compound enhances the stability of peptide drugs by making them more resistant to proteolytic enzymes. The steric shield provided by the diphenyl groups hinders the approach of proteases, prolonging the drug's half-life in circulation. This increased stability directly contributes to higher bioavailability, as more of the active agent is available to reach its target site. chemimpex.com

Table 3: Compounds Mentioned in the Article

| Compound Name | Abbreviation / Synonym(s) |

|---|---|

| 3,3-Diphenyl-L-alanine | DPA, Dip, (S)-2-Amino-3,3-diphenylpropionic acid |

| 3,3-Diphenyl-D-alanine | d-Dip |

| Arginine | R |

| Arginine Vasopressin | AVP |

| Fluconazole | |

| Fmoc-3,3-diphenyl-L-alanine | Fmoc-L-Ala(3,3-diphenyl)-OH |

| Gentamicin | |

| Meropenem | |

| Oxytocin | |

| Tryptophan | W |

| Tyrosine | Tyr |

Biological Interactions and Pharmacological Modulations by 3,3 Diphenyl L Alanine Derivatives

Modulation of Enzyme Activity and Research in Protein Folding

The unique structural characteristics of 3,3-Diphenyl-L-alanine make it a valuable tool in the fields of enzyme activity modulation and protein folding research. The presence of two phenyl groups on the β-carbon introduces significant steric bulk and enhances the stability of peptides into which it is incorporated. chemimpex.com This increased stability is partly due to a resistance to enzymatic degradation by proteases, a desirable characteristic for therapeutic peptides.

In the context of protein folding, the incorporation of DPA influences the conformational preferences of peptide backbones. nih.gov The bulky side chain can act as a conformational constraint, guiding the peptide into specific secondary structures such as β-sheets or α-helices. nih.gov This property is exploited in protein engineering and the study of protein-protein interactions, where understanding the drivers of protein folding and stability is crucial. chemimpex.com For instance, research has utilized DPA to create stable peptide structures for investigating the molecular basis of diseases associated with protein misfolding. chemimpex.com While specific enzyme inhibition by simple DPA derivatives is an area of study, its primary role in this context is as a building block in more complex peptide structures designed to probe enzyme active sites and protein conformations.

Receptor Binding Studies: Agonistic and Antagonistic Effects

Derivatives of 3,3-Diphenyl-L-alanine have been extensively studied for their ability to modulate the activity of various receptors, particularly those for neurohypophyseal hormones.

Vasopressin Receptor Modulation by 3,3-Diphenyl-L-alanine Analogues

The incorporation of 3,3-Diphenyl-L-alanine and its D-enantiomer (D-Dip) into analogues of arginine vasopressin (AVP) has been shown to significantly alter their pharmacological profile, particularly at the vasopressin V2 receptor. bohrium.com Studies have demonstrated that replacing the tyrosine residue at position 2 of AVP with DPA or D-Dip can lead to a substantial increase in antidiuretic (V2-agonist) activity. bohrium.com

In one study, several new analogues of AVP were synthesized with DPA or D-Dip at position 2. These modifications were found to preserve or even enhance the antidiuretic effects of the parent hormone. bohrium.com Notably, four of the synthesized peptides, [Mpa1,D-Dip2]AVP, [Mpa1,D-Dip2,Val4]AVP, [Mpa1,D-Dip2,D-Arg8]VP, and [Mpa1,D-Dip2,Val4,D-Arg8]VP, were identified as exceptionally potent and long-acting antidiuretic agents. bohrium.com This enhanced V2 receptor agonism suggests that the bulky diphenyl group of DPA plays a crucial role in the interaction with and activation of this receptor subtype.

| Analogue Name | Modification | Receptor Activity |

| [Dip2]AVP | Tyr2 replaced with 3,3-Diphenyl-L-alanine | Increased antidiuretic (V2 agonist) activity |

| [D-Dip2]AVP | Tyr2 replaced with 3,3-Diphenyl-D-alanine | Markedly increased antidiuretic (V2 agonist) activity |

| [Mpa1,D-Dip2]AVP | Mpa at position 1, D-Dip at position 2 | Potent and prolonged antidiuretic activity |

| [Mpa1,D-Dip2,Val4]AVP | Mpa at position 1, D-Dip at position 2, Val at position 4 | Potent and prolonged antidiuretic activity |

Oxytocin (B344502) Receptor Antagonism Studies

Interestingly, the same modifications that enhance V2 receptor agonism in vasopressin analogues often lead to antagonistic activity at the oxytocin receptor (OTR). The introduction of DPA or its D-enantiomer at position 2 of AVP analogues has been shown to transform their uterotonic (oxytocic) properties into antagonistic ones. bohrium.com

This shift from agonism to antagonism highlights the subtle structural requirements for receptor activation versus blockade. The bulky nature of the DPA side chain, while favorable for V2 receptor activation, appears to hinder the conformational changes required for OTR activation, leading instead to a blockade of the receptor. This has led to the development of selective oxytocin antagonists, which are of interest for potential therapeutic applications such as the prevention of preterm labor. researchgate.net

Structure-Activity Relationship (SAR) Analysis in Neurohypophyseal Hormone Analogues

The studies on vasopressin and oxytocin analogues containing 3,3-Diphenyl-L-alanine provide valuable insights into the structure-activity relationships (SAR) of these hormones. The key findings from SAR analyses can be summarized as follows:

Bulky Substituents at Position 2: The replacement of the native tyrosine at position 2 with the bulky DPA or D-Dip residue is a critical modification. This change is sufficient to dramatically alter the pharmacological profile of the resulting peptide. bohrium.com

Stereochemistry at Position 2: The stereochemistry of the diphenylalanine residue (L- vs. D-enantiomer) has a significant impact on activity. In vasopressin analogues, the D-enantiomer often results in more potent and prolonged antidiuretic effects compared to the L-enantiomer. bohrium.com

Separation of Activities: The incorporation of DPA derivatives allows for the separation of biological activities. For instance, it is possible to design analogues with high V2 receptor agonism (antidiuretic effect) while simultaneously eliminating vasopressor (V1a receptor) activity and converting uterotonic (OTR) activity into antagonism. bohrium.com

Conformational Restriction: The steric bulk of DPA restricts the conformational freedom of the N-terminal region of the hormone analogues. This constraint is believed to be a key factor in determining the receptor selectivity and agonist/antagonist nature of the compounds. google.is

Antimicrobial Activity of Peptides Containing 3,3-Diphenyl-L-alanine

Peptides incorporating 3,3-Diphenyl-L-alanine have emerged as a promising class of antimicrobial agents. The hydrophobic and bulky nature of DPA enhances the amphiphilicity of these peptides, a key characteristic for interacting with and disrupting microbial cell membranes.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Pathogens

A number of studies have reported the synthesis and evaluation of linear and cyclic peptides containing DPA, often in combination with positively charged residues like arginine (R). These peptides have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govpreprints.orgresearchgate.net

One study investigated a series of linear and cyclic peptides containing alternating DPA and arginine residues. The cyclic peptide [DipR]5, in particular, showed potent activity against a range of Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 0.39 µM against Streptococcus pneumoniae. nih.govpreprints.orgpreprints.org The activity against Gram-negative bacteria was generally more moderate, which is often attributed to the structural differences in the outer membranes of these two classes of bacteria. nih.gov

Below are tables summarizing the antibacterial activity of selected peptides containing 3,3-Diphenyl-L-alanine.

Table 1: MIC Values (µM) of [DipR]5 Against Gram-Positive Bacteria

| Bacterial Strain | MIC (µM) |

| Streptococcus pneumoniae | 0.39 |

| Enterococcus faecalis | 0.78 |

| Enterococcus faecium | 0.78 |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 3.1 |

| Staphylococcus aureus | 3.1 |

| Bacillus subtilis | 6.3 |

Data sourced from multiple studies. preprints.orgpreprints.org

Table 2: MIC Values (µM) of Selected Peptides Against Gram-Negative Bacteria

| Peptide | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa |

| [DipR]5 | 12.5 | 25 | 25 |

| ((DipR)2(WR)3) | 6.3 | 12.5 | 12.5 |

Data sourced from multiple studies. preprints.orgpreprints.org

These findings underscore the potential of incorporating 3,3-Diphenyl-L-alanine into peptide sequences to develop novel antimicrobial agents with potent efficacy, particularly against challenging Gram-positive pathogens.

Antifungal Properties Against Various Fungal Organisms

Derivatives of 3,3-Diphenyl-L-alanine (Dip) have demonstrated notable antifungal activity against a range of fungal pathogens. Research has focused on incorporating this unnatural amino acid into peptides to enhance their antimicrobial properties. These peptides have been tested against various fungal species, including common human pathogens and food contaminants.

Peptides containing 3,3-Diphenyl-L-alanine have shown significant efficacy against several species of Candida and Aspergillus. For instance, cyclic peptides incorporating Dip and Arginine (R) have been evaluated for their antifungal potential. preprints.orgnih.gov One such cyclic peptide, [DipR]5, was active against Aspergillus fumigatus with a Minimum Inhibitory Concentration (MIC) of 1.6 µM and against Candida parapsilosis with an MIC of 6.6 µM. preprints.orgnih.gov The same peptide showed a higher MIC of 13.1 µM against Candida albicans. preprints.org Another cyclic peptide, [(DipR)4(WR)], also exhibited potent activity against A. fumigatus (MIC = 1.7 µM) and moderate activity against C. albicans and C. parapsilosis (MIC = 6.7 µM). nih.gov In general, peptides containing Dip were found to be particularly potent against A. fumigatus. preprints.org

Further studies have explored the impact of substituting other amino acids with Dip in de novo designed peptides. A 14-residue peptide, KK14, and its analogue with a Dip substitution were tested against fungal food contaminants. wiley.com The substitution of Tryptophan (Trp) with the bulky Dip residue did not significantly alter the peptide's activity, showing MIC values between 12.5-25 µg/ml against the germination of Fusarium culmorum, Aspergillus niger, and Penicillium expansum conidia. wiley.com Other research has also highlighted the antifungal activity of 3,3-diphenyl propanamide derivatives, which showed maximum efficacy against Candida albicans and Aspergillus niger at a concentration of 50 μg/mL. researchgate.net

The following table summarizes the antifungal activity of various 3,3-Diphenyl-L-alanine-containing peptides against different fungal organisms.

| Peptide/Derivative | Fungal Organism | Activity (MIC) |

| [DipR]5 | Aspergillus fumigatus | 1.6 µM |

| Candida parapsilosis | 6.6 µM | |

| Candida albicans | 13.1 µM | |

| [(DipR)4(WR)] | Aspergillus fumigatus | 1.7 µM |

| Candida albicans | 6.7 µM | |

| Candida parapsilosis | 6.7 µM | |

| ((DipR)4(WR)) | Aspergillus fumigatus | 1.6 µM |

| KK14 (with Dip) | F. culmorum, A. niger, P. expansum | 12.5-25 µg/ml |

| 3,3-diphenyl propanamide derivatives | Candida albicans, Aspergillus niger | Max. activity at 50 µg/mL |

Proposed Mechanisms of Antimicrobial Action (e.g., Membrane Disruption)

The primary proposed mechanism for the antimicrobial action of 3,3-Diphenyl-L-alanine-containing peptides is the disruption of the fungal cell membrane. chapman.edu The unique structure of Dip, with its two phenyl groups, confers significant hydrophobicity and steric bulk. This structural feature is believed to enhance the peptide's ability to interact with and perturb the lipid bilayer of microbial membranes.

The antimicrobial peptides (AMPs) into which Dip is incorporated are often cationic, containing positively charged residues like arginine. preprints.orgchapman.edu This positive charge facilitates the initial electrostatic attraction to the negatively charged components of the fungal cell membrane. chapman.edu Following this initial binding, the hydrophobic Dip residues are thought to insert into the membrane core. The planar phenyl groups may enhance this membrane disruption through strong hydrophobic and π-π stacking interactions with the lipid acyl chains.

This insertion process is believed to lead to membrane permeabilization, causing the formation of pores or channels. chapman.edu The resulting loss of membrane integrity leads to the leakage of essential cytoplasmic contents, depolarization of the membrane potential, and ultimately, cell death. chapman.edu Studies using calcein (B42510) dye leakage assays have demonstrated the membranolytic effect of cyclic peptides containing Dip, providing experimental support for this membrane disruption mechanism. chapman.edu The direct interaction with the cell wall and membrane can result in the detachment of the plasma membrane and leakage of the cytoplasm, which triggers a significant antimicrobial effect. researchgate.net

Studies on Protein Misfolding Diseases (e.g., Alzheimer's Disease)

The compound 3,3-Diphenyl-L-alanine and its related structures are utilized in research concerning protein misfolding diseases, most notably Alzheimer's disease. chemimpex.com Protein misfolding and subsequent aggregation are central to the pathology of many neurodegenerative disorders. nih.gov The core recognition motif of the Alzheimer's β-amyloid polypeptide is a diphenylalanine (Phe-Phe) sequence. core.ac.ukresearchgate.net Due to this structural similarity, 3,3-Diphenyl-L-alanine and its simpler analogue, diphenylalanine, serve as valuable model systems to study the fundamental processes of amyloid fibril formation. core.ac.ukacs.org

Research in this area leverages the self-assembling properties of these compounds. The β,β-diphenyl motif of 3,3-Diphenyl-L-alanine introduces steric hindrance and enhances non-covalent interactions like π-π stacking, which are critical for supramolecular assembly. This allows researchers to study the mechanisms of protein folding and aggregation that are characteristic of amyloidogenesis. chemimpex.com By understanding the assembly of these simpler molecules, insights can be gained into the more complex aggregation of the β-amyloid peptide in Alzheimer's disease. core.ac.uk

Furthermore, these model systems provide a platform for screening potential therapeutic agents that could inhibit or disrupt the aggregation process. acs.org For instance, the aggregation profile of diphenylalanine has been shown to be very similar to that of the β-amyloid polypeptide in the presence of certain modulators. acs.org This allows for the high-throughput screening of small molecules that may interfere with fibril formation. acs.org While much of the foundational work has been with the simpler diphenylalanine, 3,3-Diphenyl-L-alanine is specifically used in biochemical research to study protein folding and interactions related to these diseases. chemimpex.com Studies on the D-enantiomer, 3,3-Diphenyl-D-alanine, have shown neuroprotective effects in a mouse model of Alzheimer's disease, including improved cognitive function and reduced amyloid plaque deposition, further highlighting the relevance of the diphenyl-alanine core structure in this field of research.

Supramolecular Chemistry and Self Assembly of 3,3 Diphenyl L Alanine Based Architectures

Formation of Ordered Nanostructures from Aromatic Dipeptides and Derivatives

The self-assembly of aromatic dipeptides, such as the widely studied diphenylalanine (FF), is a process driven by a combination of non-covalent interactions, including hydrogen bonding and π-π stacking. rsc.orgresearchgate.net These interactions guide the spontaneous organization of peptide monomers into a variety of ordered nanostructures like nanotubes, nanofibers, nanospheres, and hydrogels. rsc.orgresearchgate.netrsc.org The FF motif, derived from the core recognition sequence of the Alzheimer's β-amyloid polypeptide, is a prime example of a simple building block capable of forming complex and functional nano-architectures. rsc.orgnih.gov

The introduction of 3,3-Diphenyl-L-alanine (L-Dip) into peptide design represents a significant advancement in this field. The two phenyl groups attached to the β-carbon of the alanine (B10760859) backbone enhance the potential for aromatic interactions, leading to the formation of highly stable and rigid structures. nih.govchemimpex.com This increased aromaticity, compared to FF, results in the formation of dense aromatic zipper networks, which significantly contribute to the mechanical integrity of the resulting assemblies. nih.gov For instance, dipeptides based on the L-Dip unit, such as Dip-Dip, have been shown to self-assemble into nanorods and other crystalline nanostructures with remarkable physical properties. nih.gov

The process of self-assembly is typically initiated by dissolving the peptide derivative in a suitable solvent, often a fluorinated alcohol like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), followed by dilution with a polar solvent to trigger the formation of ordered assemblies. rsc.orgacs.org The resulting morphologies are diverse and can be influenced by various factors, as will be discussed in the subsequent sections.

Factors Influencing Self-Assembly Morphology and Dynamics

The morphology and dynamic properties of self-assembled peptide nanostructures are not solely dependent on the primary amino acid sequence but are also critically influenced by a range of intrinsic and extrinsic factors.

Role of Side-Chain Angle and Peptide Bond Orientation